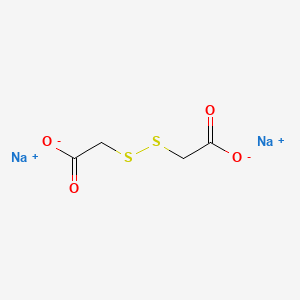
Disodium dithiodiacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium dithiodiacetate is an organic compound with the molecular formula C4H4Na2O4S2. It is a disodium salt of dithiodiacetic acid and is characterized by the presence of two sulfur atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium dithiodiacetate can be synthesized through the reaction of dithiodiacetic acid with sodium hydroxide. The reaction typically involves dissolving dithiodiacetic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure the efficient production of the compound. The final product is then purified and dried for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium dithiodiacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The sodium ions in the compound can be substituted with other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to substitute the sodium ions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are produced.
Substitution: The products depend on the substituting cation.
Applications De Recherche Scientifique
Disodium dithiodiacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is used in studies involving redox reactions and as a model compound for studying disulfide bonds.
Industry: this compound is used in the production of various chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of disodium dithiodiacetate involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the conditions. It can form disulfide bonds with thiol-containing molecules, which is a key feature in its biological and chemical applications. The molecular targets and pathways involved include thiol-disulfide exchange reactions and the modulation of redox states in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): A chelating agent used in various applications, including medicine and industry.
Disodium oxalate: Used as a standard in titrations and as a reducing agent.
Disodium succinate: Used as a flavor enhancer in the food industry.
Uniqueness
Disodium dithiodiacetate is unique due to its sulfur-containing structure, which allows it to participate in redox reactions involving thiol-disulfide exchange. This property makes it particularly useful in studies related to redox biology and in the synthesis of sulfur-containing compounds.
Propriétés
Numéro CAS |
64704-24-1 |
|---|---|
Formule moléculaire |
C4H4Na2O4S2 |
Poids moléculaire |
226.2 g/mol |
Nom IUPAC |
disodium;2-(carboxylatomethyldisulfanyl)acetate |
InChI |
InChI=1S/C4H6O4S2.2Na/c5-3(6)1-9-10-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
Clé InChI |
IJPIWCAJYRZIMH-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])SSCC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


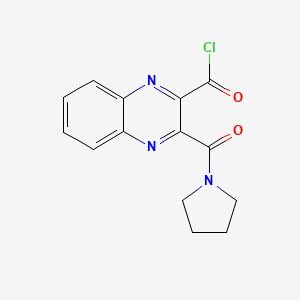
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

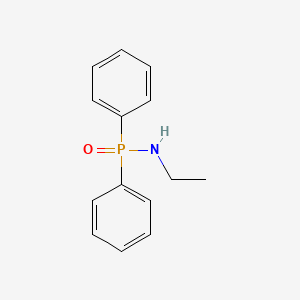
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
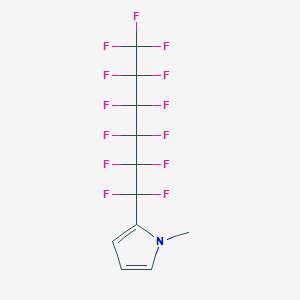
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)


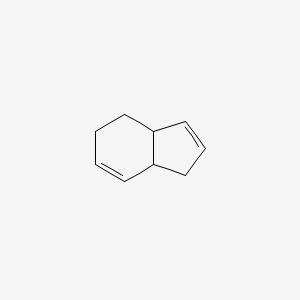

![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)

